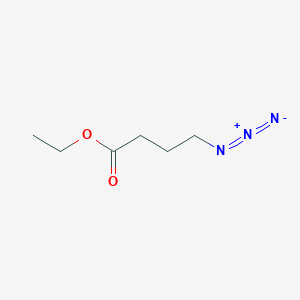

Ethyl 4-azidobutanoate

Overview

Description

Ethyl 4-azidobutanoate is a synthetic organic compound used in various fields of scientific research and industry. It has a molecular formula of C6H11N3O2 . It serves as a simple azide building block .

Molecular Structure Analysis

The molecular structure of Ethyl 4-azidobutanoate consists of 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 157.170 Da and the monoisotopic mass is 157.085129 Da .Physical And Chemical Properties Analysis

Ethyl 4-azidobutanoate has several physical and chemical properties. It has 5 hydrogen bond acceptors and no hydrogen bond donors. It has 6 freely rotating bonds and no violations of the Rule of 5. The ACD/LogP value is 1.21, and the ACD/LogD values are 1.52 at pH 5.5 and 7.4. The ACD/BCF values are 8.37 at pH 5.5 and 7.4, and the ACD/KOC values are 159.32 at pH 5.5 and 7.4. The polar surface area is 39 Å^2 .Scientific Research Applications

Synthesis of Clickable Probes for Bioconjugation

Ethyl 4-azidobutanoate is a versatile compound used in the synthesis of clickable probes for bioconjugation . These probes can be attached to biomolecules, such as proteins or antibodies, through a process called “click chemistry.” This application is crucial for creating labeled molecules that can be tracked or quantified in biological systems.

Advanced Oxidation Processes

In environmental science, Ethyl 4-azidobutanoate is involved in advanced oxidation processes (AOPs). It can be used to generate reactive species that degrade pollutants, offering a potential method for water treatment and purification .

Mechanism of Action

Target of Action

Ethyl 4-azidobutanoate is a simple azide building block . It is used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . .

Mode of Action

As an azide compound, it may participate in click chemistry reactions, specifically in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles . These reactions are often used in drug discovery and bioconjugation applications .

properties

IUPAC Name |

ethyl 4-azidobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-6(10)4-3-5-8-9-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQNOPCJUCMNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495505 | |

| Record name | Ethyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-azidobutanoate | |

CAS RN |

51453-79-3 | |

| Record name | Ethyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

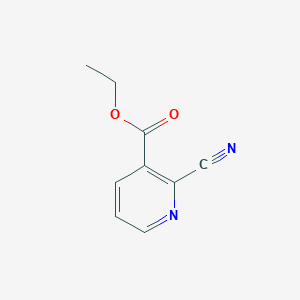

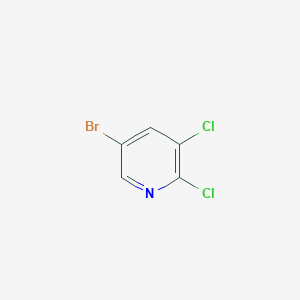

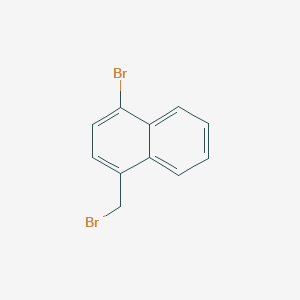

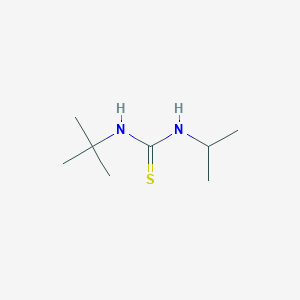

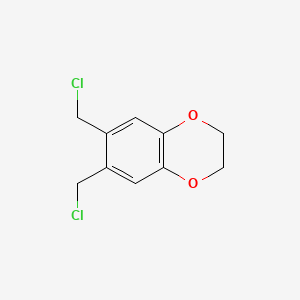

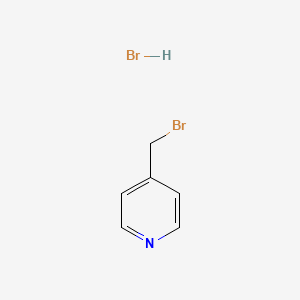

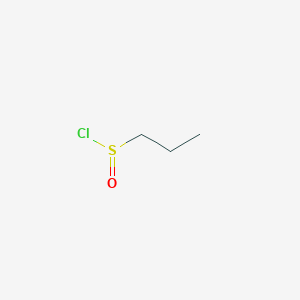

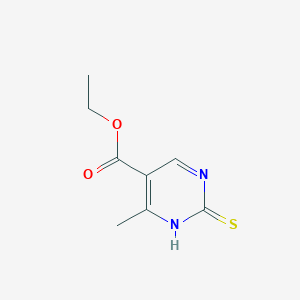

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research indicates that the cyclopentadienyl ruthenium complexes, while effective for catalyzing the decomposition of benzylic azides, do not exhibit the same reactivity with Ethyl 4-azidobutanoate []. The study specifically mentions that (2-azidoethyl)benzene and Ethyl 4-azidobutanoate did not undergo the same coupling reaction observed with benzylic azides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)